The Discovery and Synthesis of c-ABL-IN-6: A Technical Guide
The Discovery and Synthesis of c-ABL-IN-6: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
c-ABL-IN-6 is a potent and selective inhibitor of the c-Abl tyrosine kinase, demonstrating significant promise as a neuroprotective agent. This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of c-ABL-IN-6. It includes a summary of its inhibitory activity, detailed experimental protocols for its synthesis and key biological assays, and a visualization of the relevant c-Abl signaling pathways implicated in neurodegeneration. This document is intended to serve as a comprehensive resource for researchers in the fields of medicinal chemistry, neuropharmacology, and drug development.
Introduction
The Abelson tyrosine kinase (c-Abl) is a non-receptor tyrosine kinase that plays a crucial role in various cellular processes, including cell growth, proliferation, and differentiation.[1][2] Aberrant c-Abl activity has been implicated in the pathogenesis of several diseases, including chronic myeloid leukemia (CML) and, more recently, neurodegenerative disorders such as Parkinson's disease.[3][4] In the context of neurodegeneration, activated c-Abl contributes to neuronal apoptosis and the progression of pathology through pathways involving oxidative stress and the phosphorylation of key proteins like α-synuclein and Parkin.[1][4] This has established c-Abl as a compelling therapeutic target for the development of disease-modifying therapies.
c-ABL-IN-6 (also referred to as compound A6) emerged from a drug discovery program aimed at identifying novel, brain-penetrant c-Abl inhibitors with neuroprotective properties.[5] It was designed as a conformationally constrained analog and has demonstrated superior potency against c-Abl compared to the established inhibitor nilotinib.[5]
Quantitative Data
The inhibitory activity of c-ABL-IN-6 against the c-Abl kinase was determined using a Homogeneous Time-Resolved Fluorescence (HTRF) assay. The key quantitative data is summarized in the table below.
| Compound | Target | IC50 (nM) | Reference |
| c-ABL-IN-6 (A6) | c-Abl | 16.6 | [5] |
Experimental Protocols
The following sections provide detailed, representative methodologies for the synthesis of c-ABL-IN-6 and the key biological assays used to characterize its activity.
Representative Synthesis of c-ABL-IN-6
The synthesis of c-ABL-IN-6, a 4-methyl-3-(pyridin-2-ylamino)benzamide derivative, can be achieved through a multi-step synthetic route. The following is a representative protocol based on the synthesis of structurally related compounds.
Scheme 1: Putative Synthetic Route for c-ABL-IN-6
Caption: A potential multi-step synthesis workflow for c-ABL-IN-6.
Step 1: Synthesis of 4-methyl-5-nitro-2-(pyridin-2-ylamino)benzoic acid (Intermediate 1)
-
To a solution of 2-chloro-4-methyl-5-nitrobenzoic acid (1.0 eq) and 2-aminopyridine (1.1 eq) in a suitable solvent (e.g., dioxane or toluene), add a palladium catalyst (e.g., Pd2(dba)3, 0.05 eq) and a phosphine ligand (e.g., Xantphos, 0.1 eq).
-
Add a base (e.g., Cs2CO3, 2.0 eq) and degas the mixture with argon.
-
Heat the reaction mixture at 100-120 °C for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and acidify with HCl (1M) to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum to yield Intermediate 1.
Step 2: Synthesis of 4-methyl-5-nitro-2-(pyridin-2-ylamino)benzamide (Intermediate 2)
-
Suspend Intermediate 1 (1.0 eq) in thionyl chloride (5-10 eq) and heat at reflux for 2-4 hours.
-
Cool the reaction mixture and remove the excess thionyl chloride under reduced pressure.
-
Dissolve the resulting acid chloride in a suitable solvent (e.g., DCM or THF) and add it dropwise to a cooled (0 °C) solution of aqueous ammonia.
-
Stir the mixture for 1-2 hours at room temperature.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over Na2SO4, and concentrate under vacuum to obtain Intermediate 2.
Step 3: Synthesis of 5-amino-4-methyl-2-(pyridin-2-ylamino)benzamide (Intermediate 3)
-
Dissolve Intermediate 2 (1.0 eq) in a suitable solvent (e.g., ethanol or methanol).
-
Add a reducing agent, such as palladium on carbon (10 mol%), and stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 4-8 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate under reduced pressure to yield Intermediate 3.
Step 4: Synthesis of c-ABL-IN-6
-
To a solution of Intermediate 3 (1.0 eq) and the appropriate carboxylic acid (e.g., 3-(1H-pyrrolo[2,3-b]pyridin-4-yl)benzoic acid, 1.1 eq) in a suitable solvent (e.g., DMF or DCM), add a coupling agent (e.g., HATU, 1.2 eq) and a base (e.g., DIPEA, 2.0 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated NaHCO3 solution and brine, dry over Na2SO4, and concentrate under vacuum.
-
Purify the crude product by flash column chromatography on silica gel to afford c-ABL-IN-6.
c-Abl Kinase Activity Assay (HTRF)
This protocol describes a Homogeneous Time-Resolved Fluorescence (HTRF) assay to determine the in vitro inhibitory activity of c-ABL-IN-6 against c-Abl kinase.
Materials:
-
Recombinant human c-Abl kinase
-
Biotinylated peptide substrate (e.g., ULight™-Abltide)
-
ATP
-
Europium-labeled anti-phosphotyrosine antibody (e.g., Eu-W1024 labeled anti-pY20)
-
Streptavidin-XL665
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Stop solution (e.g., 100 mM EDTA in assay buffer)
-
c-ABL-IN-6 (or other test compounds) dissolved in DMSO
-
384-well low-volume white plates
-
HTRF-compatible plate reader
Procedure:
-
Prepare serial dilutions of c-ABL-IN-6 in DMSO. Further dilute the compounds in assay buffer to the desired final concentrations.
-
In a 384-well plate, add 2 µL of the diluted compound solution. For control wells, add 2 µL of assay buffer with the corresponding DMSO concentration.
-
Add 4 µL of a solution containing the c-Abl kinase and the biotinylated peptide substrate in assay buffer to each well.
-
Initiate the kinase reaction by adding 4 µL of ATP solution in assay buffer to each well. The final ATP concentration should be at or near the Km for c-Abl.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes), optimized for linear product formation.
-
Stop the reaction by adding 10 µL of the stop solution containing the Eu-labeled anti-phosphotyrosine antibody and Streptavidin-XL665.
-
Incubate the plate at room temperature for 60 minutes to allow for the development of the HTRF signal.
-
Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at 620 nm (Europium) and 665 nm (XL665).
-
Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.
-
Plot the HTRF ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Neuroprotection Assay in SH-SY5Y Cells
This protocol describes an in vitro assay to evaluate the neuroprotective effects of c-ABL-IN-6 against MPP+ (1-methyl-4-phenylpyridinium)-induced cell death in the human neuroblastoma SH-SY5Y cell line, a common model for Parkinson's disease.
Materials:
-
SH-SY5Y human neuroblastoma cells
-
DMEM/F12 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin
-
MPP+ iodide
-
c-ABL-IN-6 (or other test compounds) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight in a humidified incubator at 37 °C with 5% CO2.
-
Pre-treat the cells with various concentrations of c-ABL-IN-6 (e.g., 0.1, 1, 10, 100, 1000 nM) for 1-2 hours. Include a vehicle control (DMSO) group.
-
After the pre-treatment period, add MPP+ to the wells to a final concentration of 1-2 mM to induce neurotoxicity. Do not add MPP+ to the control wells.
-
Incubate the plate for an additional 24-48 hours.
-
After the incubation, remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37 °C to allow for the formation of formazan crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control (untreated) cells.
-
Plot the cell viability against the logarithm of the c-ABL-IN-6 concentration to determine the neuroprotective effect.
Signaling Pathways and Experimental Workflow
c-Abl Signaling in Neurodegeneration
Aberrant activation of c-Abl in neurons is a key event in the pathogenesis of neurodegenerative diseases like Parkinson's. Oxidative stress and mitochondrial dysfunction are potent activators of c-Abl. Once activated, c-Abl phosphorylates a number of downstream substrates, leading to neuronal dysfunction and apoptosis.
Caption: c-Abl signaling cascade in neurodegenerative processes.
Discovery and Evaluation Workflow for c-ABL-IN-6
The discovery and preclinical evaluation of a novel kinase inhibitor like c-ABL-IN-6 typically follows a structured workflow, from initial design to in vitro and cell-based characterization.
Caption: A typical workflow for the discovery and evaluation of a kinase inhibitor.
Conclusion
c-ABL-IN-6 is a potent c-Abl inhibitor with promising neuroprotective activity. The data and protocols presented in this technical guide provide a comprehensive resource for researchers interested in further investigating the therapeutic potential of c-ABL-IN-6 and other c-Abl inhibitors for the treatment of neurodegenerative diseases. The detailed methodologies for synthesis and biological evaluation, along with the visualization of the underlying signaling pathways, are intended to facilitate future research and development in this critical area.
